molecular formula C17H24N2O4S B216469 Ethyl 1-[(2,4-dimethoxyanilino)carbothioyl]-4-piperidinecarboxylate

Ethyl 1-[(2,4-dimethoxyanilino)carbothioyl]-4-piperidinecarboxylate

Cat. No. B216469
M. Wt: 352.5 g/mol
InChI Key: DNBZTZCUZCTAPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-[(2,4-dimethoxyanilino)carbothioyl]-4-piperidinecarboxylate, also known as EDC or N-EDC, is a chemical compound that has gained significant interest in scientific research due to its potential applications as a therapeutic agent. EDC is a thiol-reactive compound that can be used to modify proteins and peptides, which makes it a valuable tool for studying protein-protein interactions and protein function.

Mechanism of Action

Ethyl 1-[(2,4-dimethoxyanilino)carbothioyl]-4-piperidinecarboxylate is a thiol-reactive compound that can react with the thiol groups of cysteine residues in proteins and peptides. The reaction between this compound and cysteine residues forms a stable thioester bond, which can crosslink proteins and peptides. The crosslinking of proteins and peptides can help to identify protein-protein interactions and protein function.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound can modify the activity and specificity of enzymes and antibodies. Physiologically, this compound can affect the function of cells and tissues by modifying the interactions between proteins and peptides. This compound has been shown to have anti-inflammatory and anti-tumor effects, which makes it a potential therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Ethyl 1-[(2,4-dimethoxyanilino)carbothioyl]-4-piperidinecarboxylate in lab experiments is its ability to modify proteins and peptides without affecting their structure or function. This compound is also a relatively simple and inexpensive reagent that can be used in a variety of applications. However, there are also some limitations to using this compound in lab experiments. This compound can react with other amino acids besides cysteine, which can lead to non-specific crosslinking. Additionally, this compound can be toxic to cells at high concentrations, which can limit its use in certain applications.

Future Directions

There are many future directions for research on Ethyl 1-[(2,4-dimethoxyanilino)carbothioyl]-4-piperidinecarboxylate. One potential direction is the development of this compound-based therapeutics for the treatment of inflammatory and tumor-related diseases. Another direction is the use of this compound in the development of new diagnostic tools for the detection of protein-protein interactions. Additionally, there is a need for further research on the optimal conditions for using this compound in lab experiments, including the concentration, reaction time, and pH conditions. Overall, this compound is a valuable tool for scientific research, and its potential applications are vast and varied.

Synthesis Methods

Ethyl 1-[(2,4-dimethoxyanilino)carbothioyl]-4-piperidinecarboxylate can be synthesized through a multistep process that involves the reaction of 2,4-dimethoxyaniline with carbon disulfide and ethanolamine to form the intermediate 2,4-dimethoxyphenyl isothiocyanate. This intermediate is then reacted with piperidine-4-carboxylic acid ethyl ester to form the final product, this compound. The synthesis method of this compound has been well-established, and the compound is readily available for scientific research.

Scientific Research Applications

Ethyl 1-[(2,4-dimethoxyanilino)carbothioyl]-4-piperidinecarboxylate has a wide range of scientific research applications due to its ability to modify proteins and peptides. This compound can be used to crosslink proteins and peptides, which can help to identify protein-protein interactions and protein function. This compound can also be used to modify the surface of nanoparticles, which can improve their stability and targeting ability. Additionally, this compound can be used to immobilize enzymes and antibodies on solid supports, which can improve their catalytic activity and specificity.

properties

Molecular Formula

C17H24N2O4S

Molecular Weight

352.5 g/mol

IUPAC Name

ethyl 1-[(2,4-dimethoxyphenyl)carbamothioyl]piperidine-4-carboxylate

InChI

InChI=1S/C17H24N2O4S/c1-4-23-16(20)12-7-9-19(10-8-12)17(24)18-14-6-5-13(21-2)11-15(14)22-3/h5-6,11-12H,4,7-10H2,1-3H3,(H,18,24)

InChI Key

DNBZTZCUZCTAPD-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCN(CC1)C(=S)NC2=C(C=C(C=C2)OC)OC

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=S)NC2=C(C=C(C=C2)OC)OC

Origin of Product

United States

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